4-amino-N-propylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-amino-N-propylbenzamide often involves complex organic synthesis techniques. For instance, the synthesis of related benzamide derivatives can be achieved through reactions that utilize halogen interactions and synthon modularity, as demonstrated in the cocrystals of 4-bromobenzamide with n-alkanedicarboxylic acids. These syntheses rely on understanding crystal structures and employing deliberate design strategies to predict and utilize robust acid–amide heterosynthons (Tothadi, Joseph, & Desiraju, 2013).
Molecular Structure Analysis
The molecular structure of 4-amino-N-propylbenzamide and related compounds can be characterized using various analytical techniques. The crystal and molecular structure analysis often involves exploring the types of interactions within the crystals, such as halogen...halogen contacts, which play a significant role in the stability and formation of the crystal structures of benzamide derivatives (Tothadi et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 4-amino-N-propylbenzamide derivatives can include a wide range of transformations, such as metal-catalyzed C-H bond functionalization. This includes reactions like hydroxylation, amination, and carbenoid insertion, which demonstrate the compound's reactivity and potential for creating diverse molecular structures with varied functional groups (Che, Lo, Zhou, & Huang, 2011).
Scientific Research Applications
Electropolymerization in Sensor Development
4-Amino-N-propylbenzamide and related compounds have been utilized in the electropolymerization of polymer films derived from similar chemical structures. These films have applications in electrochemical transducers, which are crucial in the initial development of sensors like immunosensors for diseases such as dengue. The polymer films exhibit adsorption on electrode surfaces and show promising electrochemical activity, making them valuable in sensor technology (Santos et al., 2019).
Antioxidant Potential and Electrochemical Studies
Research into amino-substituted benzamide derivatives, including compounds similar to 4-amino-N-propylbenzamide, has revealed their potential as powerful antioxidants. Electrochemical studies have provided insights into their free radical scavenging activities, contributing significantly to our understanding of antioxidants (Jovanović et al., 2020).
Synthesis of Quinazolinones
Compounds related to 4-amino-N-propylbenzamide have been employed in the synthesis of 4-phenylquinazolinones, a process catalyzed by palladium. This synthesis involves N-benzylation, C-H amidation, and dehydrogenation, highlighting the compound's utility in organic chemistry and pharmaceutical research (Hikawa et al., 2012).
Electrochemical and Physical Properties
Investigations into the electrochemical and physical properties of compounds similar to 4-amino-N-propylbenzamide, such as 4-aminobenzamide, have led to a better understanding of their solubility, electrochemical behavior, and potential applications in various fields including pharmaceuticals and materials science (Ouyang et al., 2019).
Corrosion Inhibition
Derivatives of 4-amino-N-propylbenzamide, such as 4-amino-N-benzylidene-benzamide, have shown promise as corrosion inhibitors. These compounds can form protective films on metal surfaces, offering potential applications in materials protection and engineering (Şahin et al., 2020).
Water Treatment Applications
Research into compounds structurally similar to 4-amino-N-propylbenzamide has also explored their use in water treatment, particularly in the removal of heavy metals like nickel from aqueous solutions. These compounds can be impregnated into matrices like hydrous zirconium oxide to create efficient adsorbents for environmental remediation (Rahman & Nasir, 2019).
Fluorescent Detection Applications
Derivatives of 4-amino-N-propylbenzamide have been used in the development of fluorescent probes for detecting ions like Zn2+ and Cd2+. These compounds can undergo structural transformations, making them useful in analytical chemistry and environmental monitoring (Xu et al., 2014).
Antiviral Research
N-Phenylbenzamide derivatives, which are structurally related to 4-amino-N-propylbenzamide, have shown potential as inhibitors of viruses like Enterovirus 71. This highlights the compound's significance in medicinal chemistry and drug development (Ji et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-amino-N-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSUFQMXTCIJCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330258 | |
Record name | 4-amino-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-propylbenzamide | |
CAS RN |
38681-78-6 | |
Record name | 4-Amino-N-propylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38681-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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